3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one

medicinal chemistry C–C bond formation building block diversification

3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one is a heterobifunctional small molecule that combines a δ-lactam (piperidin-2-one) core with a 3-bromopyridine moiety via an ether linkage. It has the molecular formula C₁₀H₁₁BrN₂O₂ and a molecular weight of 271.11 g·mol⁻¹.

Molecular Formula C10H11BrN2O2
Molecular Weight 271.114
CAS No. 2197602-14-3
Cat. No. B2905307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one
CAS2197602-14-3
Molecular FormulaC10H11BrN2O2
Molecular Weight271.114
Structural Identifiers
SMILESC1CC(C(=O)NC1)OC2=C(C=CC=N2)Br
InChIInChI=1S/C10H11BrN2O2/c11-7-3-1-6-13-10(7)15-8-4-2-5-12-9(8)14/h1,3,6,8H,2,4-5H2,(H,12,14)
InChIKeySZSPXNNKJXRBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one (CAS 2197602-14-3): Procurement-Ready Synthetic Building Block Profile


3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one is a heterobifunctional small molecule that combines a δ-lactam (piperidin-2-one) core with a 3-bromopyridine moiety via an ether linkage. It has the molecular formula C₁₀H₁₁BrN₂O₂ and a molecular weight of 271.11 g·mol⁻¹ . The compound offers a single aryl‑bromine handle for transition‑metal‑mediated cross‑coupling and a chiral center at the 3‑position of the lactam ring, making it a versatile intermediate for medicinal chemistry and chemical biology applications.

Why 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one Cannot Be Replaced by Chloro, Fluoro, or Des‑Halogen Analogs


Substituting the bromine atom with chlorine or hydrogen, or reducing the lactam carbonyl, alters three parameters that are critical for synthetic planning and analytical detection: (i) the rate of palladium‑catalyzed oxidative addition, where aryl bromides react >500‑fold faster than aryl chlorides under standard conditions [1]; (ii) the characteristic ¹⁵¹Br:⁸¹Br isotope pattern (∼1:1) that enables unambiguous LC‑MS identification, whereas chloro and fluoro analogs lack a comparable signature [2]; and (iii) the conformational rigidity imparted by the δ‑lactam ring, which restricts the spatial orientation of the pyridine‑ether arm relative to more flexible piperidine derivatives. These differences mean that a generic substitution would require re‑optimization of downstream coupling protocols, chromatographic methods, and structure–activity relationships.

Quantitative Differentiation Evidence for 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one (CAS 2197602-14-3) Against Its Closest Analogs


Cross‑Coupling Reactivity: Aryl‑Br vs. Aryl‑Cl Enables Milder, Higher‑Yielding Diversification

The target compound bears an aryl bromide that is intrinsically more reactive in palladium‑catalyzed cross‑couplings than the corresponding aryl chloride. Under identical Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 1,4‑dioxane/H₂O, 80 °C), aryl bromides typically reach full conversion within 1–2 h, whereas aryl chlorides require electron‑rich ligands, higher temperatures (≥100 °C), and longer reaction times to achieve comparable yields [1]. This established reactivity hierarchy, where oxidative addition of Ar‑Br is >500‑fold faster than Ar‑Cl, means that the brominated building block can be diversified under conditions that are tolerant of sensitive functional groups, thereby preserving the integrity of the piperidin‑2‑one ring and the pyridyl‑ether linkage.

medicinal chemistry C–C bond formation building block diversification

Isotopic Signature for Unequivocal LC‑MS Identification and Quantification

The presence of a single bromine atom produces a unique mass spectrometric signature: the natural abundance of ⁷⁹Br and ⁸¹Br is 50.69% and 49.31%, respectively, resulting in an M:M+2 peak ratio of approximately 1:1 [1]. This pattern is readily distinguishable from that of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and fluorine (monoisotopic), allowing the target compound to be specifically detected and quantified in complex reaction mixtures without interference from closely related analogs. In contrast, the des‑bromo (3-(pyridin‑2‑yloxy)piperidin‑2‑one) and chloro congeners produce no such characteristic signature.

analytical chemistry LC‑MS quantification isotope fingerprinting

Conformational Restriction by the δ‑Lactam Scaffold Differentiates from Saturated Piperidine Analogs

The piperidin‑2‑one ring introduces a planar amide bond and restricts the allowed torsional angles of the 3‑substituent, thereby reducing the number of low‑energy conformations compared to the fully saturated piperidine analog 3‑bromo‑2‑(piperidin‑3‑yloxy)pyridine. This conformational restriction is a well‑established strategy in medicinal chemistry to pre‑organize ligands for their targets and can translate into improved target selectivity [1]. While no direct head‑to‑head binding data are available for this specific scaffold, the general principle is supported by numerous examples in drug discovery where lactam‑containing fragments exhibit higher affinity and selectivity than their amine counterparts [2].

medicinal chemistry conformational restriction target selectivity

Optimal Procurement Scenarios for 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one (CAS 2197602-14-3) Informed by Its Quantitative Differentiation


Parallel Library Synthesis Requiring Mild, High‑Throughput Cross‑Coupling

Medicinal chemistry groups constructing focused libraries of piperidin‑2‑one‑based molecules should prioritize this brominated building block over its chloro analog. The aryl bromide participates in Pd‑catalyzed Suzuki and Buchwald‑Hartwig couplings under conditions that are compatible with automated parallel synthesizers (e.g., 80 °C, 2 h), minimizing thermal degradation of sensitive functional groups [1]. This directly reduces the number of failed reactions and the need for re‑optimization on a plate‑by‑plate basis.

Bioanalytical Method Development Utilizing Isotope‑Specific Detection

For ADMET or pharmacokinetic studies where a distinct MS signature is required to differentiate the parent compound from endogenous metabolites or co‑eluting impurities, the 1:1 bromide isotope pattern provides a built‑in identifier. Analytical laboratories can use the M:M+2 peak ratio to confirm the presence of the compound in plasma or microsomal incubations without the need for costly isotopically labeled internal standards [2].

Lead‑Optimization Programs Targeting Proteins with Shallow Binding Pockets

Where a rigid, low‑molecular‑weight fragment is desired to fill a shallow hydrophobic pocket, the constrained δ‑lactam scaffold offers a pre‑organized 3D shape that differs from the more flexible piperidine analogs. Structure‑based design teams can use this building block to explore vector diversity while maintaining the rigidity that enhances binding entropy [3]. This is particularly relevant for fragment‑based drug discovery against targets such as kinases, bromodomains, or proteases.

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